N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
Description
N1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone with two distinct substituents:
- N1 substituent: A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group, featuring a pyrazole ring with methyl groups at positions 3 and 3.
- N2 substituent: A 2-methoxyethyl group, containing a methoxy-terminated ethyl chain.
Oxalamides are known for their metabolic stability due to resistance to amide hydrolysis, a trait observed in related compounds .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-9-8-10(2)16(15-9)6-4-13-11(17)12(18)14-5-7-19-3/h8H,4-7H2,1-3H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUDICXCUHHUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives which have shown inhibitory effects on alkaline phosphatases and nucleotidases .
- Receptor Modulation : The structural components allow it to interact with various receptors, potentially modulating signaling pathways related to inflammation and pain .
Antimicrobial Properties
Research indicates that compounds with pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus, E. coli | 64 - 512 |
| Similar Pyrazole Derivatives | P. aeruginosa, S. aureus | 64 - 1024 |
These results suggest that the compound may possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies showing that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis . This mechanism is critical in managing inflammatory conditions.
Study on Alkaline Phosphatase Inhibition
A study evaluated the inhibitory effects of various oxalamide derivatives on human recombinant alkaline phosphatase. The results showed that compounds with similar structural motifs exhibited significant inhibition, suggesting potential therapeutic applications in conditions where alkaline phosphatase plays a role .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives indicates that modifications at the 3 and 5 positions of the pyrazole ring enhance biological activity. For example, the introduction of methoxy groups has been associated with increased lipophilicity and improved binding affinity to target proteins .
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs.
- Methoxyethyl Chain : The methoxyethyl group at N2 is less bulky than pyridin-2-yl or benzyl groups, possibly improving bioavailability.
Metabolic Stability and Pathways
Oxalamides are notable for their resistance to amide hydrolysis. For example:
- No. 1768 (S336): Rapid metabolism in rat hepatocytes occurs without amide hydrolysis products, suggesting alternative pathways like oxidation or demethylation .
- Target Compound : The pyrazole and methoxyethyl groups may similarly resist hydrolysis, though this requires experimental validation.
Contrast with Other Amides :
Functional and Application Differences
- Umami Potency: S336 (No. 1768) is a potent umami agonist due to its pyridin-2-yl and dimethoxybenzyl groups, which optimize TAS1R1/TAS1R3 receptor binding . The target compound’s pyrazole group may alter receptor affinity, necessitating functional assays.
- Thermal/ pH Stability : Methoxyethyl and pyrazole groups could enhance stability under processing conditions compared to benzyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
